3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid
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Overview
Description
This compound, with the molecular formula C10H8N2O4 and a molecular weight of 220.184, is known for its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic amines, carbon disulfide, and methyl iodide. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, such as pyrano[2,3-c]pyridine derivatives and N-arylimino-pyrano[2,3-c]pyridine derivatives .
Scientific Research Applications
3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in organic synthesis.
Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable tool in biochemical research.
Medicine: Its potential as a chemotherapeutic agent has drawn the attention of medical researchers.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid involves its reactivity at the cyano and carbonyl functional groups. These groups enable the compound to participate in various chemical reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form stable complexes with other molecules is a key factor in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide: A precursor for heterocyclic synthesis, similar to 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid.
3-Cyanoacetyl indoles: Nitrogen-heterocyclic compounds used in the synthesis of various heterocyclic molecules.
Cyanoacetohydrazides: Compounds used in the synthesis of heterocyclic compounds via cyclocondensation and cyclization reactions.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a wide range of chemical reactions and form diverse biologically active compounds. Its versatility in synthetic applications and potential in various fields of research make it a compound of significant interest.
Properties
IUPAC Name |
3-[(2-cyanoacetyl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c11-5-4-8(13)12-7-3-1-2-6(9(7)14)10(15)16/h1-3,14H,4H2,(H,12,13)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIBZYQUATZUOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)CC#N)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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